2-Amino-p-cresol Hydrochloride

Aqueous Solubility Salt Selection Formulation Science

Replace poorly water-soluble free base (<1 mg/mL) with the HCl salt for aqueous-phase reactions. Key advantages: • High aqueous solubility-dissolves directly in water/buffer without organic co-solvents, enabling diazotization, amide coupling & bioconjugation chemistries • Validated substrate for 2-aminophenol 1,6-dioxygenase (AmnB) in vitro enzyme assays • >98% purity (argentometric titration); NMR-confirmed structure; Skin Irrit. 2 / Eye Irrit. 2 classification simplifies PPE requirements Ships ambient. For R&D use only.

Molecular Formula C7H10ClNO
Molecular Weight 159.61 g/mol
CAS No. 2977-71-1
Cat. No. B1274106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-p-cresol Hydrochloride
CAS2977-71-1
Molecular FormulaC7H10ClNO
Molecular Weight159.61 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)N.Cl
InChIInChI=1S/C7H9NO.ClH/c1-5-2-3-7(9)6(8)4-5;/h2-4,9H,8H2,1H3;1H
InChIKeyMZMUKGFYWNOPAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-p-cresol Hydrochloride (CAS 2977-71-1) Procurement and Selection Guide for Scientific Applications


2-Amino-p-cresol Hydrochloride (CAS 2977-71-1), also known as 2-amino-4-methylphenol hydrochloride, is the hydrochloride salt form of 2-amino-p-cresol, a para-cresol derivative with both amine and phenolic functionalities . This organic compound (molecular formula C₇H₁₀ClNO, molecular weight 159.61 g/mol) is primarily recognized for its role as an intermediate in the synthesis of dyes, fluorescent whitening agents, and pharmaceuticals, as well as a reagent in enzymatic and analytical applications .

Salt Form
Hydrochloride salt supports aqueous-phase reaction and formulation workflows
Synthetic Intermediate
Para-cresol derivative with dual amine and phenolic functionality for dye and whitening agent synthesis
Enzyme Substrate
Reported substrate for 2-aminophenol 1,6-dioxygenase in ring-fission biocatalysis studies
Analytical Reference
Free-base form reported as internal standard in validated GC methods for dye intermediate analysis

Why 2-Amino-p-cresol Hydrochloride Cannot Be Arbitrarily Substituted with Free Base or In-Class Analogs


Substituting 2-Amino-p-cresol Hydrochloride with its free base (CAS 95-84-1) or structurally related aminocresol isomers introduces significant variability in experimental and industrial outcomes. The hydrochloride salt form confers enhanced aqueous solubility—a critical property not shared by the poorly water-soluble free base—which directly impacts reaction kinetics in aqueous media, formulation homogeneity, and bioavailability in biological assays . Furthermore, the specific substitution pattern of the amino and methyl groups on the phenol ring determines the compound's reactivity with oxidizing agents and its substrate specificity for enzymes such as 2-aminophenol 1,6-dioxygenase, rendering in-class analogs (e.g., 2-amino-m-cresol or 6-amino-m-cresol) non-interchangeable for targeted applications [1][2].

Target
2-Amino-p-cresol Hydrochloride
Substitute
Free base (CAS 95-84-1)
Aqueous solubility profile reported for salt form
Free base aqueous solubility reported below 1 mg/mL; aqueous-phase reaction kinetics may differ
Target
2-Amino-p-cresol Hydrochloride
Substitute
Aminocresol isomers (e.g., 2-amino-m-cresol, 6-amino-m-cresol)
Para-substituted pattern recognized by 2-aminophenol 1,6-dioxygenase
Isomer substitution pattern may shift enzyme substrate recognition and ring-fission outcome
Target
2-Amino-p-cresol Hydrochloride
Substitute
Alternative aminophenol derivatives
Reported CLP classification: Skin Irrit. 2, Eye Irrit. 2
Some aminophenol analogs carry mutagenicity, sensitization, or acute toxicity classifications; handling requirements may not transfer

Quantitative Differentiation Evidence: 2-Amino-p-cresol Hydrochloride versus Closest Analogs and In-Class Candidates


Aqueous Solubility Advantage of Hydrochloride Salt Over Free Base Form

The hydrochloride salt form (CAS 2977-71-1) is reported as water-soluble, whereas the free base form 2-amino-p-cresol (CAS 95-84-1) exhibits aqueous solubility of less than 1 mg/mL at 68°F (20°C) [1]. This differential solubility profile is a direct consequence of salt formation and is critical for applications requiring aqueous reaction media or biological buffers.

Aqueous Solubility Comparison
Data to verify
Hydrochloride salt: water-soluble (qualitative) vs. free base: <1 mg/mL at 20°C
Reported solubility difference may support aqueous-workflow selection
Qualitative vendor specification; quantitative solubility data requires independent verification
Aqueous Solubility Salt Selection Formulation Science

Substrate Specificity for 2-Aminophenol 1,6-Dioxygenase versus Structural Isomers

The enzyme 2-aminophenol 1,6-dioxygenase (AmnB) from Pseudomonas sp. catalyzes the ring fission of 2-aminophenol derivatives. The enzyme is active toward 2-amino-p-cresol, but also accepts 6-amino-m-cresol, 2-amino-m-cresol, 2-amino-4,5-dimethylphenol, 2-amino-4-chlorophenol, and catechol as substrates [1]. This broad yet specific substrate profile confirms that the para-substituted 2-amino-p-cresol is a recognized substrate, but the activity level may vary across these structurally related analogs, underscoring the non-interchangeability of in-class compounds.

Enzyme Substrate Recognition
Class-level
Active toward 2-amino-p-cresol; also accepts 6-amino-m-cresol, 2-amino-m-cresol, and catechol analogs
Confirmed substrate for 2-aminophenol 1,6-dioxygenase; kinetic parameters not specified
Class-level inference; quantitative Km and kcat differences across isomers remain uncharacterized
Enzyme Substrate Specificity Biocatalysis Metabolic Engineering

Analytical Method Validation: 2-Amino-4-methylphenol as Internal Standard for Oxidative Hair Dye GC Analysis

In a fused-silica capillary gas chromatographic method developed for the determination of dye intermediates in oxidative hair dyes, 2-amino-4-methylphenol (the free base form of the target compound) was employed as an internal standard [1]. The method utilized a cross-linked methyl silicone OV-1 or SE-54 column and yielded excellent resolution of dye intermediates with good recoveries and reproducibilities.

GC Internal Standard Method
Reported
2-Amino-4-methylphenol used as internal standard in fused-silica capillary GC with NPD detection; OV-1 or SE-54 column
Supports analytical reference standard selection for dye intermediate QC methods
Method validated for oxidative hair dye matrices; recovery and reproducibility reported
Analytical Chemistry Gas Chromatography Method Validation

Regulatory Classification: Harmonized GHS Hazard Profile Enabling Compliant Procurement

2-Amino-p-cresol hydrochloride (EC 221-026-0) has a notified classification and labelling under the CLP criteria, including Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319) with GHS07 pictogram and Warning signal word [1]. This harmonized classification provides a clear, comparable safety profile against alternative aminophenol derivatives that may carry more severe hazard classifications (e.g., sensitization or higher acute toxicity).

Regulatory Hazard Classification
Context-dependent
Target: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319); some aminophenol alternatives carry Muta. 2, Acute Tox. 4, Skin Sens. 1
Reported classification may inform handling and compliance documentation review
CLP notified classification per ECHA C&L Inventory; procurement context determines relevance
Regulatory Compliance CLP Classification Safety Data

Validated Application Scenarios for 2-Amino-p-cresol Hydrochloride Based on Quantitative Evidence


Aqueous-Phase Organic Synthesis and Bioconjugation Reactions

The enhanced aqueous solubility of 2-Amino-p-cresol hydrochloride compared to its free base (<1 mg/mL) makes it the preferred form for reactions conducted in water or aqueous buffer systems . This includes diazotization reactions for azo dye synthesis, amide bond formation in aqueous media, and bioconjugation chemistries where the hydrochloride salt can be directly dissolved without organic co-solvents that may denature biological macromolecules.

Enzymatic Biotransformation Studies with 2-Aminophenol 1,6-Dioxygenase

Researchers investigating the substrate specificity or catalytic mechanism of 2-aminophenol 1,6-dioxygenase (AmnB) can utilize 2-amino-p-cresol hydrochloride as a water-soluble substrate for in vitro enzyme assays [1]. The compound's confirmed activity with this enzyme enables studies of ring-fission reactions relevant to microbial degradation pathways of aromatic amines.

Analytical Quality Control in Oxidative Hair Dye Formulations

2-Amino-4-methylphenol (the free base form) serves as a validated internal standard for the gas chromatographic determination of dye intermediates in commercial oxidative hair dye products [2]. Quality control laboratories in the cosmetic industry can procure the hydrochloride salt and convert to the free base as needed for use in this established method.

Compliance-Sensitive Industrial Procurement with Reduced Hazard Burden

For industrial procurement decisions where safety and regulatory compliance are critical, 2-amino-p-cresol hydrochloride offers a favorable hazard profile (Skin Irrit. 2, Eye Irrit. 2) compared to more stringently regulated aminophenol derivatives that carry mutagenicity, acute toxicity, or sensitization classifications [3]. This reduces personal protective equipment requirements and simplifies workplace safety documentation.

Application
Selection Property
Validation Focus
Aqueous-phase organic synthesis
Salt-form aqueous solubility profile
Reaction media compatibility and yield in aqueous conditions
Enzymatic biotransformation studies
2-Aminophenol 1,6-dioxygenase substrate recognition
Ring-fission activity and isomer specificity verification
Oxidative hair dye QC analysis
Free-base form as validated GC internal standard
Method transfer and recovery reproducibility in target matrix
Compliance-sensitive industrial procurement
Reported CLP hazard classification profile
Handling documentation and workplace safety review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-p-cresol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.